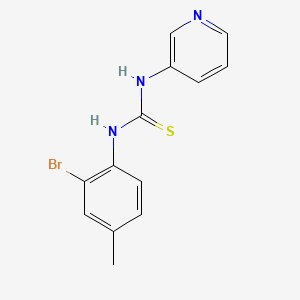

N-(2-bromo-4-methylphenyl)-N'-3-pyridinylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-bromo-4-methylphenyl)-N'-3-pyridinylthiourea" is a derivative of thiourea, which involves bromine and methyl groups on a phenyl ring and a pyridinyl moiety as substituents. Thiourea derivatives are known for their versatile chemical and physical properties, making them of interest in various chemical research areas.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For the compound , the synthesis may involve the reaction of 2-bromo-4-methylphenyl isothiocyanate with 3-aminopyridine. However, specific details on the synthesis of "N-(2-bromo-4-methylphenyl)-N'-3-pyridinylthiourea" are not directly available but can be inferred from related compounds. For instance, N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas were synthesized by the reaction of 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, which provides insights into the synthesis strategy for bromo-substituted thiourea derivatives (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those with bromo and methyl substitutions on the phenyl ring, is characterized by X-ray crystallography. These compounds typically crystallize in specific space groups with defined crystal systems, demonstrating intermolecular hydrogen bonding that stabilizes the crystal structure. The structure is further stabilized by N–H···S intermolecular hydrogen bonds forming dimers, arranged along specific crystal axes. For related compounds, crystallographic studies have shown configurations and stabilizing interactions critical for understanding the structure of "N-(2-bromo-4-methylphenyl)-N'-3-pyridinylthiourea" (Liang Xian et al., 2009).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including oxidation and cyclization, to form new compounds with distinct structures and properties. The oxidation of N-(2-pyridyl)thioureas, for example, yields thiadiazolo[2,3-a]pyridinium salts, indicating the potential for diverse chemical transformations and the formation of heterocyclic compounds from thiourea derivatives (Rln Harris, 1972).

Propriétés

IUPAC Name |

1-(2-bromo-4-methylphenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3S/c1-9-4-5-12(11(14)7-9)17-13(18)16-10-3-2-6-15-8-10/h2-8H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLDALCJZFMQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NC2=CN=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)

![(1S*,5R*)-6-benzyl-3-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596765.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5596770.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5596789.png)

![1-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B5596802.png)

![4-(4-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596808.png)

![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)